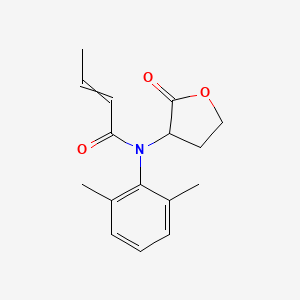
N-(2,6-Dimethylphenyl)-N-(2-oxooxolan-3-yl)but-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,6-Dimethylphenyl)-N-(2-oxooxolan-3-yl)but-2-enamide is an organic compound that belongs to the class of amides This compound is characterized by the presence of a 2,6-dimethylphenyl group, a 2-oxooxolan-3-yl group, and a but-2-enamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,6-Dimethylphenyl)-N-(2-oxooxolan-3-yl)but-2-enamide typically involves the following steps:
Formation of the 2,6-Dimethylphenyl Group: This can be achieved through Friedel-Crafts alkylation of benzene with dimethylchloride in the presence of a Lewis acid catalyst like aluminum chloride.
Introduction of the 2-Oxooxolan-3-yl Group: This step might involve the reaction of a suitable precursor with an oxirane derivative under acidic or basic conditions.
Formation of the But-2-enamide Moiety: This can be synthesized through the reaction of an appropriate amine with a but-2-enoic acid derivative under dehydrating conditions.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-(2,6-Dimethylphenyl)-N-(2-oxooxolan-3-yl)but-2-enamide can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced amide derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the phenyl or oxolan ring, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce primary or secondary amines.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the production of advanced materials, such as polymers and resins.
Mechanism of Action
The mechanism of action of N-(2,6-Dimethylphenyl)-N-(2-oxooxolan-3-yl)but-2-enamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
N-(2,6-Dimethylphenyl)-N-(2-oxooxolan-3-yl)acetamide: Similar structure but with an acetamide group instead of a but-2-enamide group.
N-(2,6-Dimethylphenyl)-N-(2-oxooxolan-3-yl)propionamide: Similar structure but with a propionamide group instead of a but-2-enamide group.
Uniqueness
N-(2,6-Dimethylphenyl)-N-(2-oxooxolan-3-yl)but-2-enamide is unique due to the presence of the but-2-enamide moiety, which may confer distinct chemical and biological properties compared to its analogs
Properties
CAS No. |
75648-01-0 |
|---|---|
Molecular Formula |
C16H19NO3 |
Molecular Weight |
273.33 g/mol |
IUPAC Name |
N-(2,6-dimethylphenyl)-N-(2-oxooxolan-3-yl)but-2-enamide |
InChI |
InChI=1S/C16H19NO3/c1-4-6-14(18)17(13-9-10-20-16(13)19)15-11(2)7-5-8-12(15)3/h4-8,13H,9-10H2,1-3H3 |
InChI Key |
XHZCXMZMIZXUDX-UHFFFAOYSA-N |
Canonical SMILES |
CC=CC(=O)N(C1CCOC1=O)C2=C(C=CC=C2C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


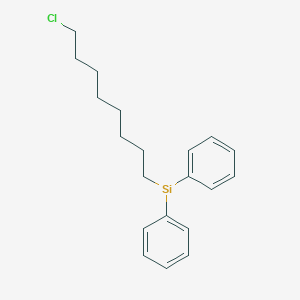
![(Chloromethoxy){1-[(dichlorophosphoryl)oxy]ethyl}oxophosphanium](/img/structure/B14446843.png)
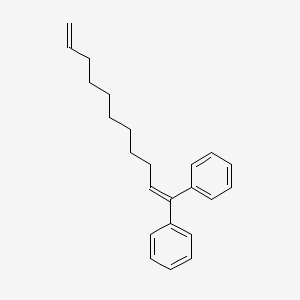



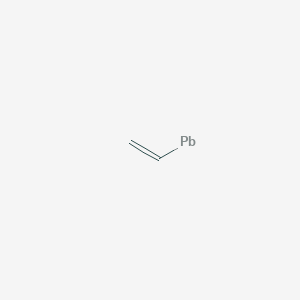
silane](/img/structure/B14446906.png)
![Spiro[13.14]octacosan-15-one](/img/structure/B14446907.png)
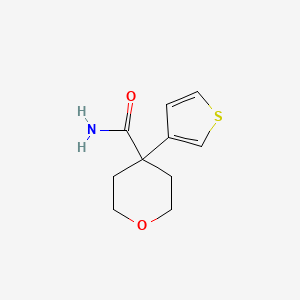
![N-[2,6-Bis(1-chloroethyl)phenyl]-2-bromo-N-methylacetamide](/img/structure/B14446918.png)


![Manganese, [4-[(4-chloro-3-sulfophenyl)azo-kappaN1]-3-(hydroxy-kappaO)-2-naphthalenecarboxylato(2-)]-](/img/structure/B14446931.png)
